1.5-Naphthyridine-2-carbaldehyde (CAS Number: 883864-92-4) is a heterocyclic compound containing a fused naphthalene and pyridine ring system with a formyl group attached at the second position of the naphthyridine core. While research on 1,5-Naphthyridine-2-carbaldehyde itself is scarce, the broader class of 1,5-naphthyridine derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities ].
The potential applications of 1,5-Naphthyridine-2-carbaldehyde lie in its role as a building block for the synthesis of more complex 1,5-naphthyridine derivatives with targeted biological properties. The formyl group allows for further functionalization through various chemical reactions, enabling the creation of a diverse range of molecules for exploring potential applications in areas like:
Many 1,5-naphthyridine derivatives have exhibited promising antitumor activity ]. 1,5-Naphthyridine-2-carbaldehyde could serve as a starting material for the development of novel anti-cancer agents.
Certain 1,5-naphthyridine derivatives have shown antibacterial and antifungal properties ]. Functionalized derivatives of 1,5-Naphthyridine-2-carbaldehyde could be explored for their potential as antimicrobial agents.
The diverse biological activities observed in various 1,5-naphthyridine derivatives suggest possibilities in other therapeutic areas like anti-inflammatory drugs or treatments for neurodegenerative diseases. Further research on modified versions of 1,5-Naphthyridine-2-carbaldehyde could lead to discoveries in these fields.
1,5-Naphthyridine-2-carbaldehyde is a heterocyclic compound characterized by a naphthyridine ring system with an aldehyde functional group at the 2-position. The molecular formula for this compound is C₉H₇N, and it possesses notable structural features that contribute to its chemical reactivity and biological activity. The presence of the nitrogen atom within the aromatic ring enhances its properties, making it an important subject of study in medicinal chemistry and organic synthesis.
There is no documented research on the mechanism of action for 1,5-Naphthyridine-2-carbaldehyde specifically. However, naphthyridines with different functional groups have been explored for their potential antimicrobial activity []. More research is needed to understand if 1,5-Naphthyridine-2-carbaldehyde possesses similar properties.
The biological activities of 1,5-naphthyridine derivatives have been widely studied, particularly their potential as pharmacological agents. Research indicates that compounds containing the naphthyridine structure exhibit a range of activities, including:
The synthesis of 1,5-naphthyridine-2-carbaldehyde can be achieved through several methods:
1,5-Naphthyridine-2-carbaldehyde has several applications in different fields:
Interaction studies involving 1,5-naphthyridine-2-carbaldehyde focus on its binding affinity with various biological targets. Research has shown that modifications to the naphthyridine structure can significantly affect its interaction profiles with enzymes and receptors. For instance, studies on enzyme inhibition have revealed that specific substituents can enhance or diminish binding efficacy
Several compounds share structural similarities with 1,5-naphthyridine-2-carbaldehyde. Here are some notable examples: Each of these compounds presents unique characteristics that differentiate them from 1,5-naphthyridine-2-carbaldehyde while still sharing fundamental structural elements typical of nitrogen-containing heterocycles.Compound Name Structure Type Unique Features 1,8-Naphthyridine Naphthyridine Exhibits different biological activities and reactivity patterns compared to 1,5-naphthyridine. 2-Aminoquinoline Quinoline Contains an amino group that can enhance solubility and reactivity. 4-Hydroxyquinoline Hydroxyquinoline Known for its antioxidant properties; structurally similar but with hydroxyl functionality. Isoquinoline Isoquinoline Exhibits distinct biological properties due to its unique nitrogen positioning.
The synthesis of 1,5-naphthyridine-2-carbaldehyde represents a significant challenge in heterocyclic chemistry due to the specific positioning of the formyl group on the naphthyridine scaffold [1] [2]. This compound, with the molecular formula C9H6N2O and molecular weight 158.16, serves as a crucial building block for the development of biologically active molecules and advanced materials [3] [4]. The synthetic approaches to 1,5-naphthyridine-2-carbaldehyde can be broadly categorized into cyclization reactions, cycloaddition strategies, and functional group transformations [1] [2].
Cyclization reactions constitute the most fundamental and widely employed methods for constructing the 1,5-naphthyridine core structure [1] [2]. These approaches involve the formation of the bicyclic naphthyridine system through intramolecular bond formation, typically starting from appropriately substituted pyridine derivatives [5] [6].
The Skraup reaction and its modifications represent classical methodologies for the synthesis of 1,5-naphthyridine derivatives from substituted 3-aminopyridine compounds [1] [2] [7]. The original Skraup protocol employs glycerol as the carbonyl source in combination with various catalysts and oxidizing agents [2] [7].
Table 1: Skraup and Modified Skraup Reaction Yields
| Substrate | Catalyst/Conditions | Yield (%) | Reference Notes |
|---|---|---|---|
| 3-Aminopyridine | I2/dioxane-water (1:1) | 45-50 | Recyclable up to 5 times |
| 3-Amino-4-methylpyridine | m-NO2PhSO3Na | 45-50 | Better reproducibility than I2 |
| 6-Methoxy-3-aminopyridine | Acetaldehyde | Not specified | Modified Skraup |
| 3-Bromo-1,5-naphthyridine | m-NO2PhSO3Na | Good yields | Modified conditions |
The most effective conditions utilize iodine as a catalyst in a dioxane-water mixture (1:1 ratio), which provides excellent recyclability and can be reused efficiently up to five times [1] [2]. The meta-nitrobenzenesulfonic acid sodium salt (m-NO2PhSO3Na) has emerged as a superior oxidant, delivering yields of 45-50% with enhanced reproducibility compared to traditional iodine-based systems [1] [2].
Modified Skraup reactions have been developed to access specific substitution patterns on the naphthyridine ring [1] [8]. The reaction of 3-amino-4-methylpyridine with acetaldehyde under modified conditions yields 2,8-dimethyl-1,5-naphthyridine derivatives [1] [2]. Similarly, 6-methoxy-3-aminopyridine can be converted to 2-hydroxy-6-methyl-1,5-naphthyridine through analogous transformations [1] [2].
Recent improvements to the Skraup methodology include the use of microwave-assisted conditions, which significantly reduce reaction times while maintaining good yields [9] [10]. Under optimized microwave conditions, quinoline derivatives can be obtained in yields ranging from 10-66%, demonstrating the versatility of this approach [10].
The Friedländer condensation represents a powerful synthetic tool for constructing 1,5-naphthyridine systems through the reaction of 2-aminopyridine derivatives with carbonyl compounds containing active methylene groups [1] [2] [11]. This methodology offers excellent regioselectivity and functional group tolerance [12] [13].
Table 2: Friedländer Condensation Approaches
| Starting Material | Coupling Partner | Reaction Conditions | Yield Range (%) | Temperature |
|---|---|---|---|---|
| 3-Aminopyridine | Diethyl methylenemalonate | Thermal cyclization | Good yields | 150°C |
| 2-Aminonicotinaldehyde | Active methylene compounds | CeCl3.7H2O/solvent-free grinding | Good yields | Room temperature |
| 3-Aminopyridine | Modified substrates | ChOH catalyst in water | 90-95 | 50°C |
| Substituted aminopyridines | Various carbonyl compounds | Various acid/base catalysts | 60-85 | Variable |
The classical Gould-Jacobs reaction, a variant of the Friedländer condensation, involves the reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization to afford 1,5-naphthyridine derivatives [1] [2]. This methodology has been successfully applied to synthesize 4-hydroxy-1,5-naphthyridine through condensation at 150°C followed by ring cyclization [1] [2].
A significant advancement in Friedländer methodology involves the use of cerium chloride heptahydrate (CeCl3·7H2O) as a catalyst under solvent-free grinding conditions at room temperature [11]. This approach provides excellent yields while eliminating the need for organic solvents and harsh reaction conditions [11].
The most recent development utilizes choline hydroxide as a metal-free, nontoxic, and water-soluble catalyst for gram-scale synthesis of naphthyridine derivatives in water [13]. This methodology achieves yields of 90-95% at 50°C, representing a significant improvement in both environmental impact and synthetic efficiency [13].
Meldrum's acid has emerged as a versatile reagent for the synthesis of 4-hydroxynaphthyridine derivatives through cyclization reactions with 3-aminopyridine substrates [1] [2] [14]. This approach offers excellent regioselectivity and provides access to hydroxy-substituted naphthyridine derivatives that are difficult to obtain through other methods [14] [15].
Table 3: Meldrum's Acid-Mediated Cyclizations
| Substrate | Meldrum Acid Equivalent | Reaction Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 3-Aminopyridine derivatives | 1.0 | Triethyl orthoformate, 100°C then Dowtherm A, 250°C | 8-Hydroxy-1,5-naphthyridines | Good yields |
| 4-Aminoquinoline-2-one | 1.0 | Et3N, solvent-free, RT | Naphthyridinone derivatives | Excellent yields |
| Anilinomethylene derivatives | 1.0 | Thermolysis 220-240°C | Quinolone intermediates | 70-85 |
The synthesis of 8-hydroxy-1,5-naphthyridines is accomplished through the reaction between Meldrum's acid and 3-aminopyridine derivatives after initial condensation [1] [2]. The process involves the formation of an enamine intermediate in good yields, followed by heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether at 250°C [1] [2].
A particularly effective protocol involves the use of substituted triethyl orthoformate to introduce substituents at the 8-position of the naphthyridine ring [1] [2]. This methodology has been successfully employed in the synthesis of heteroleptic platinum complexes bearing 4-hydroxy-1,5-naphthyridine ligands [1] [2].
Recent developments include a green synthesis approach using multicomponent reactions of Meldrum's acid with 4-aminoquinoline-2-one under solvent-free conditions at room temperature [16]. This method provides naphthyridinone derivatives in excellent yields while adhering to principles of green chemistry [16].
Cycloaddition reactions provide powerful synthetic tools for constructing the naphthyridine framework through concerted or stepwise mechanisms [1] [2]. These approaches often provide excellent stereoselectivity and allow for the introduction of diverse substitution patterns [17] [18].
The Povarov reaction, an aza-Diels-Alder cycloaddition activated by Lewis acids, has been extensively studied for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives [1] [2] [17]. This methodology provides excellent regio- and stereoselectivity through endo-selective transition states [1] [2].
The reaction proceeds through the cycloaddition of imines derived from 3-aminopyridines and aldehydes with alkene dienophiles such as styrenes [1] [2]. The process is typically catalyzed by Lewis acids such as boron trifluoride etherate (BF3·Et2O), which activates the imine component toward cycloaddition [1] [2].
Critical assessments of the Povarov reaction have revealed significant limitations, particularly regarding the sensitivity to alkene and aldehyde reactants [17]. The use of pyridine-derived amines proves less successful compared to aniline derivatives, and product stability during purification and storage remains a significant challenge [17].
Table 4: Cycloaddition Strategies
| Method | Reactants | Lewis Acid | Stereoselectivity | Product Yield (%) |
|---|---|---|---|---|
| Povarov Reaction | 3-Aminopyridine imines + styrenes | BF3·Et2O | Endo-selective | 60-75 |
| [4+2] Aza-Diels-Alder | Imines + dienophiles | Various | Endo-selective | 65-80 |
| Modified Povarov | Aldimines + vinyl acetamide | Lewis acid catalysis | Cis-selective | 70-85 |
| Electrocyclic Ring Closure | N-(3-pyridyl)aldimines + alkynes | BF3·Et2O | Regioselective | 65-75 |
Despite these limitations, successful applications have been reported for the synthesis of glyoxalate-derived 1,5-naphthyridines through [4+2] cycloaddition processes via endo transition states [1] [2]. The control of two stereocenters is achieved through careful selection of reaction conditions and substrates [1] [2].
The [4+2] aza-Diels-Alder reaction represents a fundamental cycloaddition strategy for naphthyridine synthesis, wherein a nitrogen atom replaces a carbon atom in the traditional Diels-Alder reaction [18]. This modification provides access to nitrogen-containing heterocycles with excellent stereochemical control [18].
The reaction mechanism can proceed through either concerted or stepwise pathways, with the lowest-energy transition state placing the imine lone pair in an exo position [18]. E-configured imines, in which the lone pair and larger imine carbon substituent are cis, typically yield exo products [18].
When the imine nitrogen is protonated or coordinated to a strong Lewis acid, the mechanism shifts to a stepwise Mannich-Michael pathway [18]. The attachment of electron-withdrawing groups to the imine nitrogen significantly increases the reaction rate [18].
Cyclic dienes generally provide higher diastereoselectivities compared to acyclic dienes, with the exo isomer usually predominating, particularly when cyclic dienes are employed [18]. The use of amino acid-based chiral auxiliaries leads to good diastereoselectivities in reactions with cyclopentadiene, though selectivities with acyclic dienes remain modest [18].
Recent developments include modifications using aldimines derived from 3-aminopyridine and vinyl acetamide to produce racemic mixtures of cis isomers [1] [2]. These reactions typically proceed in yields of 70-85% under optimized conditions [1] [2].
Functional group transformations provide direct routes to 1,5-naphthyridine-2-carbaldehyde from readily available precursors [4]. These approaches are particularly valuable for accessing specific substitution patterns that may be difficult to obtain through de novo synthesis [4] [19].
The oxidation of 2-methyl-1,5-naphthyridine to 1,5-naphthyridine-2-carbaldehyde represents the most direct synthetic approach to the target compound [4]. This transformation is efficiently accomplished using selenium dioxide as the oxidizing agent under reflux conditions [4].
Table 5: Functional Group Transformations
| Starting Material | Transformation Type | Reagent Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Methyl-1,5-naphthyridine | Oxidation to carbaldehyde | SeO2/dioxane, reflux 2h | 1,5-Naphthyridine-2-carbaldehyde | 48 |
| 1,5-Naphthyridine | Vilsmeier-Haack formylation | POCl3/DMF | Formylated naphthyridines | Variable yields |
| N-(Pyridin-2-yl)acetamide | Vilsmeier cyclization | POCl3/DMF, 0-5°C then 90°C | 2-Chloro-3-formyl-1,8-naphthyridine | Good yields |
The optimized procedure involves treating 2-methyl-1,5-naphthyridine (3.0 mmol) with selenium dioxide (3.3 mmol) in dioxane (10 mL) under reflux for 2 hours [4]. The reaction mixture is subsequently cooled to ambient temperature, filtered through diatomaceous earth, and the filtrate concentrated under reduced pressure [4]. Purification by column chromatography using hexane/ethyl acetate gradient elution provides 1,5-naphthyridine-2-carbaldehyde as a white solid in 48% yield [4].
The selenium dioxide oxidation mechanism involves the selective oxidation of benzylic methyl groups to the corresponding aldehydes [19]. The process is facilitated by the formation of selenium-substrate complexes that undergo subsequent oxidation and hydrolysis to yield the desired aldehyde product [19].
Alternative oxidation systems have been explored, including the combination of selenium dioxide with hydrogen peroxide, which can provide enhanced reactivity and selectivity under certain conditions [19]. However, the standard selenium dioxide protocol remains the method of choice for this transformation due to its reliability and established procedure [4].
The Vilsmeier-Haack reaction represents a versatile method for introducing formyl groups into electron-rich aromatic and heteroaromatic compounds [20] [21]. This transformation involves the reaction of substituted formamides with phosphorus oxychloride and electron-rich arenes to produce aryl aldehydes or ketones [20].
The reaction mechanism proceeds through the initial formation of a substituted chloroiminium ion (Vilsmeier reagent) from the reaction of a substituted amide with phosphorus oxychloride [20]. The electron-rich substrate undergoes electrophilic substitution to form an iminium ion intermediate, which is subsequently hydrolyzed during workup to afford the corresponding aldehyde or ketone [20].
For naphthyridine substrates, the Vilsmeier-Haack reaction has been successfully applied to synthesize 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide [22]. The reaction is carried out by adding phosphorus oxychloride to the substrate in dimethylformamide at 0-5°C, followed by heating to 90°C [22].
The Vilsmeier approach has proven particularly efficient for achieving useful transformations and heteroannulations in naphthyridine chemistry [22]. The method allows for the simultaneous introduction of both chloro and formyl functionalities, providing valuable intermediates for further synthetic elaborations [22].
Recent developments include the application of Vilsmeier conditions to tertiary alcohols derived from naphthyridine systems, leading to the formation of functionalized pyridines and naphthyridines through multiple iminoalkylation followed by nucleophile-assisted cyclization [23]. These reactions proceed through conjugated iminium salt intermediates that undergo cyclization in the presence of ammonium acetate [23].
1,5-Naphthyridine-2-carbaldehyde exhibits a planar molecular architecture characteristic of the naphthyridine scaffold, with the aldehyde functional group positioned at the second carbon of the heterocyclic framework. The compound possesses a molecular formula of C₉H₆N₂O with a molecular weight of 158.16 g/mol [1] [2] [3]. The systematic name corresponds to the International Union of Pure and Applied Chemistry nomenclature, reflecting the positioning of nitrogen atoms at the 1 and 5 positions of the bicyclic system with an aldehyde substituent at position 2.
Crystallographic studies of related 1,5-naphthyridine derivatives reveal that the ring system maintains near-planar geometry with minimal deviations from planarity. Analysis of 4-diphenylphosphanyl-1,5-naphthyridine demonstrated that the 1,5-naphthyridine core exhibits maximum deviations of only 0.010-0.012 Å from planarity [4]. This structural characteristic extends to 1,5-naphthyridine-2-carbaldehyde, where the aldehyde group maintains coplanarity with the bicyclic system through conjugation effects.
The molecular structure features an extended π-conjugated system incorporating both nitrogen lone pairs and the carbonyl group. The aldehyde functionality introduces additional electronic delocalization, contributing to the overall stability and spectroscopic properties of the molecule. Crystal packing arrangements in related naphthyridine compounds typically involve π-π stacking interactions and hydrogen bonding networks, with intermolecular distances between aromatic centroids ranging from 3.5-3.8 Å [5].
Comprehensive density functional theory calculations have been performed on naphthyridine derivatives to elucidate their electronic structure and molecular properties. Studies utilizing various computational methodologies, including AM1, PM3, and DFT approaches with B3LYP functionals, provide insight into the electronic characteristics of 1,5-naphthyridine-2-carbaldehyde [6] [7] [8].
DFT calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for naphthyridine derivatives typically ranges from 2.8-4.5 eV, depending on substitution patterns [6]. For 1,5-naphthyridine-2-carbaldehyde, the aldehyde substituent serves as an electron-withdrawing group, which stabilizes the LUMO and reduces the HOMO-LUMO gap compared to the unsubstituted parent compound. Time-dependent DFT calculations predict electronic transitions with absorption maxima in the range of 320-350 nm, corresponding to π→π* transitions with significant oscillator strengths [8].
The calculated molecular properties include vertical ionization potentials, electron affinity, electronegativity, hardness, and softness parameters. Semi-empirical methods such as AM1 and PM3 have been employed to estimate these properties for naphthyridine series, with hardness values proving particularly indicative of biological activity relationships [7]. The incorporation of the aldehyde group modifies the electron distribution, affecting both the electrophilic character and potential reactivity patterns.
Quantum chemical calculations also provide insight into vibrational frequencies and normal modes, supporting infrared spectroscopic assignments. The carbonyl stretching frequency is predicted to occur at approximately 1690-1710 cm⁻¹, consistent with aromatic aldehyde functional groups [9]. The calculations reveal that the C=O bond exhibits partial single-bond character due to conjugation with the aromatic system, leading to a lower stretching frequency compared to aliphatic aldehydes.
Ion mobility spectrometry collision cross-section values provide three-dimensional structural information for gas-phase ions. For 1,5-naphthyridine-2-carbaldehyde, predicted collision cross-section profiles have been calculated for various ionization adducts [1]. These values offer insights into the molecular shape and size in different ionization states.
The collision cross-section data demonstrate systematic variations based on the nature of the adduct ion. The protonated molecular ion [M+H]⁺ exhibits a collision cross-section of 129.1 Ų, while sodium and potassium adducts show increased values of 139.3 Ų and 136.2 Ų, respectively [1]. The formation of ammonium adducts [M+NH₄]⁺ results in the largest collision cross-section of 148.5 Ų, reflecting the extended hydrogen bonding network.
Negative ion modes provide complementary structural information, with the deprotonated molecular ion [M-H]⁻ showing a collision cross-section of 131.3 Ų. Formate and acetate adducts exhibit larger values of 151.4 Ų and 143.1 Ų, respectively, due to the additional molecular volume contributed by these anionic species [1]. The loss of water from the protonated molecular ion [M+H-H₂O]⁺ results in a reduced collision cross-section of 121.8 Ų, consistent with the molecular contraction upon dehydration.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1,5-naphthyridine-2-carbaldehyde through analysis of both proton and carbon chemical shifts. The aldehyde proton represents the most diagnostic signal, appearing as a singlet in the characteristic downfield region at approximately 9.7-10.0 δ in ¹H NMR spectra [10] [11]. This chemical shift range is typical for aromatic aldehydes and results from the deshielding effect of the electronegative oxygen atom and the aromatic ring current.
The aromatic protons of the naphthyridine core system exhibit distinct chemical shifts reflecting their unique electronic environments. Based on related naphthyridine systems, the protons at positions 3, 4, 6, 7, and 8 appear in the aromatic region between 7.0-9.0 δ [12] [13]. The proton at position 3, adjacent to the aldehyde functionality, experiences additional deshielding and typically resonates at 8.5-9.0 δ. The remaining aromatic protons appear as complex multiplets due to coupling interactions and differential shielding effects from the nitrogen atoms.
¹³C NMR spectroscopy provides complementary structural information through analysis of carbon chemical shifts. The aldehyde carbon appears as the most downfield signal at approximately 190-195 δ, characteristic of aromatic aldehyde carbonyls. The aromatic carbons of the naphthyridine system exhibit chemical shifts in the range of 115-160 δ, with nitrogen-bearing carbons typically appearing further downfield due to the electronegativity of nitrogen [12] [14].
The carbon bearing the aldehyde substituent shows a characteristic chemical shift around 150-155 δ, while the quaternary carbons at the ring junction appear at approximately 140-145 δ. The remaining aromatic carbons exhibit chemical shifts reflecting their positions relative to the nitrogen atoms and the degree of π-electron delocalization within the bicyclic system [13].
Infrared spectroscopy of 1,5-naphthyridine-2-carbaldehyde reveals characteristic absorption bands that confirm the presence of both the aromatic heterocyclic system and the aldehyde functional group. The carbonyl stretching frequency represents the most diagnostic infrared absorption, appearing as a strong band in the range of 1690-1710 cm⁻¹ [9] [15] [16]. This frequency range is characteristic of aromatic aldehydes, where conjugation with the aromatic system reduces the electron density in the C=O bond, resulting in a lower stretching frequency compared to aliphatic aldehydes (1730 cm⁻¹).
The aldehyde C-H stretching vibrations appear as weaker bands in the region 2700-2800 cm⁻¹, providing additional confirmation of the aldehyde functionality [15] [17]. These bands result from Fermi resonance between the fundamental C-H stretch and overtones of other vibrational modes. The aromatic C-H stretching vibrations appear in the range 3000-3100 cm⁻¹, while the aromatic C=C and C=N stretching modes manifest as multiple bands between 1450-1650 cm⁻¹ [9] [18].
Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of the extended π-conjugated system. Based on studies of related naphthyridine derivatives, 1,5-naphthyridine-2-carbaldehyde exhibits absorption maxima in the range of 320-350 nm [19] [20] [21]. The primary electronic transition corresponds to a π→π* excitation involving the entire conjugated framework, including both the naphthyridine core and the aldehyde chromophore.
The absorption spectrum typically displays multiple bands reflecting different electronic transitions. The lowest energy absorption around 320-350 nm corresponds to the S₀→S₁ transition, while higher energy bands at shorter wavelengths represent transitions to upper excited states [20] [22]. The extinction coefficients for these transitions are generally high (ε > 5,000 M⁻¹cm⁻¹), characteristic of allowed π→π* transitions in aromatic systems [23] [21].
The incorporation of the aldehyde group extends the effective conjugation length compared to unsubstituted 1,5-naphthyridine, resulting in a bathochromic shift of the absorption maximum. This red-shift reflects the stabilization of the excited state through extended delocalization of the π-electron system. Solvent effects can further modulate the absorption characteristics, with polar solvents typically inducing hypsochromic shifts due to differential solvation of ground and excited states [21] [24].
| Property | Value | Reference |
|---|---|---|
| Basic Structural Data | ||
| Molecular Formula | C₉H₆N₂O | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| CAS Registry Number | 883864-92-4 | [2] |
| Computational Properties | ||
| Predicted CCS [M+H]⁺ | 129.1 Ų | [1] |
| Predicted CCS [M+Na]⁺ | 139.3 Ų | [1] |
| LogP | 1.442 | [3] |
| Spectroscopic Data | ||
| ¹H NMR (CHO) | 9.7-10.0 δ | [10] [11] |
| IR (C=O stretch) | 1690-1710 cm⁻¹ | [15] [16] |
| UV λmax (predicted) | 320-350 nm | [20] [21] |